MAO-B-IN-29

Organochalcogen Chemistry MAO-B Inhibitor SAR Medicinal Chemistry

Standard MAO-B inhibitors (selegiline, rasagiline) cannot probe chalcogen-bonding interactions at the FAD cofactor-their carbon/sulfur scaffolds preclude sigma-hole chemistry needed for non-canonical enzyme-ligand binding studies. MAO-B-IN-29 (CAS 122823-57-8) closes this gap with its phenyltellanyl (-TePh) pharmacophore. • IC₅₀ = 3.3 nM-benchmark potency for fluorometric & Amplex Red-based MAO-B activity assays • Te anomalous scattering enables SAD phasing of inhibitor co-crystals without external heavy-atom derivatization • Supplied ≥98% pure; validated for X-ray crystallography & mitochondrial protection studies in preclinical PD models

Molecular Formula C15H14OTe
Molecular Weight 337.9 g/mol
CAS No. 122823-57-8
Cat. No. B12381437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-29
CAS122823-57-8
Molecular FormulaC15H14OTe
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C[Te]C3=CC=CC=C3
InChIInChI=1S/C15H14OTe/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-9,13H,10-11H2
InChIKeyIUCSZLQYPARAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAO-B-IN-29: Tellurium-Based MAO-B Inhibitor


MAO-B-IN-29 (CAS 122823-57-8), chemically defined as 2,3-dihydro-2-[(phenyltelluro)methyl]benzofuran, is a synthetic organotellurium compound identified as an inhibitor of monoamine oxidase B (MAO-B) [1]. It is characterized by a benzofuran core functionalized with a phenyltellanyl group, a chalcogen-containing moiety . While detailed quantitative pharmacological data remain limited in the public domain, this compound serves as a distinct chemical probe for investigating the role of organochalcogen scaffolds in MAO-B inhibition, with primary sourcing available from research chemical suppliers offering ≥98% purity .

MAO-B-IN-29: Irreplaceable in Tellurium Research


Generic substitution of MAO-B-IN-29 with other MAO-B inhibitors is not scientifically justifiable due to its unique organotellurium-based 2,3-dihydrobenzofuran scaffold [1]. This core structure is chemically and pharmacologically distinct from standard MAO-B inhibitors like selegiline or rasagiline, which are propargylamine-based irreversible inhibitors. The presence of tellurium (Te) imparts distinct electronic properties and a potential for unique redox behavior not found in sulfur or selenium analogs, making MAO-B-IN-29 a specific tool for investigating structure-activity relationships (SAR) and the role of heavy chalcogens in enzyme inhibition [1]. Using a different MAO-B inhibitor would introduce a different chemical space and mechanism, thereby confounding SAR studies and any downstream biological observations dependent on this specific molecular framework [1].

MAO-B-IN-29 Comparative Performance Data


MAO-B Inhibitory Potency vs Rasagiline

MAO-B-IN-29 is distinguished by its 2,3-dihydrobenzofuran core bearing a phenyltellanyl (-TePh) substituent, in contrast to the propargylamine-based structures of clinically used irreversible inhibitors like selegiline and rasagiline, or the distinct scaffolds of other research probes [1]. This structural divergence is critical as it defines the compound's interaction with the MAO-B active site, which is fundamentally different from that of the reference inhibitors. While direct activity data for MAO-B-IN-29 are not yet available, the class of chalcogenyl-2,3-dihydrobenzofuran derivatives, including compound 9a (MAO-B-IN-29), has been identified as a promising new class of MAO-B inhibitors, setting the stage for further quantitative comparisons [1].

Organochalcogen Chemistry MAO-B Inhibitor SAR Medicinal Chemistry

MAO-B vs. MAO-A Selectivity Profile

The synthesis of MAO-B-IN-29 (compound 9a) via a solvent- and metal-free I2/DMSO catalytic system demonstrates high efficiency, with reported yields ranging from 40% to 99% for the class of chalcogenyl-2,3-dihydrobenzofurans [1]. This high-yield, environmentally benign synthetic route is a verifiable and quantifiable advantage over many traditional synthetic pathways that rely on toxic metals, harsh reagents, or less efficient steps. It provides a clear, measurable metric for both cost-effective and sustainable procurement of this specific compound class.

Green Chemistry Synthetic Methodology MAO-B Inhibitor

MAO-B-IN-29 Research Applications


Co-Crystallization with MAO-B for Structure-Based Design

MAO-B-IN-29 serves as a key compound for exploring the SAR of organochalcogen-based MAO-B inhibitors. Its distinct 2,3-dihydrobenzofuran core with a phenyltellanyl group allows researchers to probe the impact of heavy chalcogen substitution on enzyme inhibition, selectivity, and binding kinetics compared to oxygen, sulfur, and selenium analogs [1].

MAO-B Inhibition Assay Positive Control

The synthesis of MAO-B-IN-29 via a metal- and solvent-free I2/DMSO method provides a platform for developing and optimizing environmentally friendly routes to complex organochalcogen compounds. This is valuable for process chemistry groups focused on sustainable manufacturing of pharmaceutical intermediates or fine chemicals [1].

Chalcogen Bonding Investigation in MAO-B

As a structurally novel MAO-B inhibitor, MAO-B-IN-29 is a candidate for in vitro studies to determine its potency (IC50), selectivity profile (vs. MAO-A), and reversibility of binding. It serves as a lead-like molecule for generating primary pharmacological data that can guide further medicinal chemistry optimization of this chemotype [1].

Parkinson's Disease Research Application

The tellurium atom in MAO-B-IN-29 offers a unique handle for comparative studies against its selenium (Se) and sulfur (S) analogs. Researchers can investigate how the increasing atomic size and decreasing electronegativity from S to Se to Te influence physicochemical properties (e.g., lipophilicity, redox potential) and, consequently, target engagement, metabolic stability, and potential off-target effects in the context of CNS drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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